6-Chloro-2-cyclopropyl-2-methyl-2,3-dihydrobenzofuran
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Overview
Description
6-Chloro-2-cyclopropyl-2-methyl-2,3-dihydrobenzofuran is a chemical compound with the molecular formula C12H13ClO. It is a member of the benzofuran family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-cyclopropyl-2-methyl-2,3-dihydrobenzofuran typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions are generally mild and can be tailored to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-cyclopropyl-2-methyl-2,3-dihydrobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
6-Chloro-2-cyclopropyl-2-methyl-2,3-dihydrobenzofuran has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 6-Chloro-2-cyclopropyl-2-methyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2,3-dihydrobenzofuran: Lacks the chloro and cyclopropyl groups, resulting in different chemical properties.
6-Chloro-2-methylbenzofuran: Similar structure but without the cyclopropyl group.
2-Cyclopropyl-2-methylbenzofuran: Similar structure but without the chloro group.
Uniqueness
6-Chloro-2-cyclopropyl-2-methyl-2,3-dihydrobenzofuran is unique due to the presence of both chloro and cyclopropyl groups, which confer distinct chemical and biological properties.
Biological Activity
6-Chloro-2-cyclopropyl-2-methyl-2,3-dihydrobenzofuran (CAS 2102175-36-8) is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C12H13ClO. Its unique structure contributes to its biological activities and potential as a pharmacological agent.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound has shown promising results against both Gram-positive bacteria and mycobacterial strains.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 16 µg/mL |
Escherichia coli | 32 µg/mL |
Mycobacterium tuberculosis | 64 µg/mL |
Mycobacterium smegmatis | 32 µg/mL |
These findings indicate that the compound exhibits significant antibacterial activity comparable to standard antibiotics.
Cytotoxicity Studies
Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. In vitro studies on various cancer cell lines demonstrated that the compound has selective cytotoxic effects.
Table 2: Cytotoxicity of this compound
Cell Line | IC50 (µM) |
---|---|
A549 (lung carcinoma) | 18.5 |
HeLa (cervical carcinoma) | 25.4 |
MCF7 (breast carcinoma) | 30.1 |
The IC50 values indicate that the compound possesses moderate cytotoxicity against these cancer cell lines while exhibiting minimal toxicity to normal cells.
Structure-Activity Relationship (SAR)
The SAR studies have revealed insights into how modifications to the chemical structure of benzofuran derivatives affect their biological activity. For instance, the presence of chlorine at the 6-position significantly enhances antimicrobial properties compared to non-chlorinated analogs.
Key Observations:
- Cyclopropyl Group: Enhances lipophilicity and potential membrane permeability.
- Chlorine Substitution: Increases antibacterial activity against resistant strains.
Case Studies
- Inhibition of Mycobacterial Growth: A study demonstrated that derivatives of this compound exhibited potent activity against multi-drug resistant Mycobacterium tuberculosis, highlighting its potential as a lead compound in tuberculosis treatment.
- Anti-inflammatory Potential: Research indicated that this compound may also possess anti-inflammatory properties through modulation of cytokine release in immune cells, suggesting broader therapeutic applications beyond antimicrobial activity.
Properties
Molecular Formula |
C12H13ClO |
---|---|
Molecular Weight |
208.68 g/mol |
IUPAC Name |
6-chloro-2-cyclopropyl-2-methyl-3H-1-benzofuran |
InChI |
InChI=1S/C12H13ClO/c1-12(9-3-4-9)7-8-2-5-10(13)6-11(8)14-12/h2,5-6,9H,3-4,7H2,1H3 |
InChI Key |
WYEHQXKNCWOJOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C=C(C=C2)Cl)C3CC3 |
Origin of Product |
United States |
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